Neratinib maleate is the maleate salt form of neratinib, a quinazoline-based molecule. [] It belongs to the class of tyrosine kinase inhibitors (TKIs), specifically designed as an irreversible pan-ErbB inhibitor. [] Neratinib maleate exhibits high potency against the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases (RTKs), particularly targeting human epidermal growth factor receptor 2 (HER2) and EGFR. [] Its primary role in scientific research lies in investigating the mechanisms of HER2- and EGFR-driven cancers and exploring its potential as an anticancer agent. []
Neratinib maleate is a small molecule inhibitor primarily used in the treatment of breast cancer, particularly for patients with human epidermal growth factor receptor 2-positive breast cancer. This compound is an irreversible tyrosine kinase inhibitor that targets the epidermal growth factor receptor and its family members, including human epidermal growth factor receptor 2. The maleate salt form enhances the stability and solubility of neratinib, making it more effective for pharmaceutical applications.
Neratinib maleate is classified as an antineoplastic agent, specifically a targeted therapy for cancer treatment. It was developed by Puma Biotechnology and received approval from the U.S. Food and Drug Administration in 2017 under the brand name Nerlynx. The compound is derived from neratinib, which itself is synthesized through complex chemical processes involving various intermediates.
The synthesis of neratinib maleate involves several steps that convert precursor compounds into the final product. The process begins with the reduction of a precursor compound using iron as a reducing agent. This step yields an intermediate that undergoes further reactions, including condensation and nucleophilic substitution, to form neratinib.
These reactions are typically conducted under controlled conditions to ensure high yields and purity of the final product .
Neratinib maleate has a complex molecular structure characterized by its multiple functional groups that facilitate its interaction with target proteins. The molecular formula for neratinib is C₂₁H₂₄ClN₃O₄S, while the maleate salt adds additional components.
The presence of these functional groups allows neratinib to bind effectively to its targets within the cancer cells, inhibiting their growth signals .
The chemical reactions involved in synthesizing neratinib maleate include:
Each reaction step is carefully optimized to maximize yield and minimize byproducts .
Neratinib exerts its therapeutic effects through irreversible inhibition of tyrosine kinases associated with the epidermal growth factor receptor family. By binding covalently to these receptors, neratinib prevents their activation, thereby inhibiting downstream signaling pathways essential for cell proliferation and survival.
This mechanism underlies its effectiveness in treating certain types of breast cancer resistant to other therapies .
Relevant studies have indicated that formulations containing neratinib maleate maintain stability over time, making them suitable for clinical use .
Neratinib maleate is primarily used in oncology as a treatment option for patients with HER2-positive breast cancer who have previously been treated with other therapies such as trastuzumab and chemotherapy. Clinical trials have demonstrated its efficacy in improving disease-free survival rates among these patients.
Neratinib (originally designated HKI-272) emerged from systematic structure-activity optimization of the quinoline scaffold. Wyeth Pharmaceuticals initiated its development as an extension of pelitinib (EKB-569), incorporating strategic modifications: a lipophilic 2-pyridinylmethyl moiety at the aniline para-position and a chlorine atom at the meta-position to enhance HER2 specificity and potency. These structural refinements yielded improved activity profiles against HER2-driven malignancies compared to earlier irreversible inhibitors. [10]
Pivotal clinical trials driving regulatory approvals include:
Table 1: Key Regulatory Milestones for Neratinib
Date | Event | Indication Context |
---|---|---|
July 17, 2017 | Initial FDA approval as Nerlynx® (neratinib) | Extended adjuvant treatment of early-stage HER2+ breast cancer post-trastuzumab [1] [8] |
February 2018 | FDA approval expansion | Combination with capecitabine for advanced/metastatic HER2+ breast cancer [1] |
August 2018 | European Medicines Agency (EMA) approval | Extended adjuvant HER2+ early breast cancer [4] |
2020 | Updated NCCN guideline inclusion | CNS metastasis management in HER2+ disease [5] |
The compound's development pathway exemplifies rational drug design transitioning from preclinical characterization to clinical validation across breast cancer subtypes. [1] [4] [8]
Neratinib maleate is chemically designated as (2E)-N-{4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide maleate (1:1 salt). The free base (C~30~H~29~ClN~6~O~3~) has a molecular weight of 557.05 g/mol, while the maleate salt form (C~34~H~33~ClN~6~O~7~) exhibits a molecular weight of 673.11 g/mol. The maleate counterion significantly enhances aqueous solubility, facilitating oral absorption kinetics. [4] [7] [9]
The molecular architecture features three critical pharmacophoric elements:
Table 2: Physicochemical Properties of Neratinib Maleate
Property | Specification | Methodological Context |
---|---|---|
Molecular formula | C~34~H~33~ClN~6~O~7~ | Elemental analysis [9] |
Exact mass | 673.115 g/mol | Mass spectrometry [7] |
Elemental composition | C 60.67%; H 4.94%; Cl 5.27%; N 12.49%; O 16.64% | Calculated from formula [9] |
Solubility profile | >250 mg/mL in DMSO; low aqueous solubility | Experimental determination [7] |
Salt formation rationale | Improved crystallinity and dissolution | Pharmaceutical optimization [9] |
Spectroscopic characterization includes nuclear magnetic resonance (NMR) confirming the (E)-configuration of the acrylamide side chain, critical for Michael reaction susceptibility. X-ray diffraction studies demonstrate planar quinoline-aniline orientation facilitating kinase domain penetration. The maleate salt formation does not alter covalent binding capacity but optimizes pharmaceutical properties for tablet formulation. [7] [9] [10]
Neratinib functions as an irreversible pan-HER inhibitor by covalently binding to cysteine residues within the ATP-binding domains of HER1 (EGFR), HER2, and HER4. This binding permanently inactivates kinase activity, suppressing receptor auto-phosphorylation and downstream signaling through MAPK and PI3K/AKT pathways. Unlike monoclonal antibodies (e.g., trastuzumab), neratinib's small molecular weight (557.05 g/mol) enables blood-brain barrier penetration, addressing the critical challenge of CNS metastases in HER2-positive breast cancer. [3] [4] [6]
Table 3: Enzymatic Inhibition Profile of Neratinib
Target Kinase | IC~50~ (nM) | Cellular Context | Biological Consequence |
---|---|---|---|
HER2 | 59 | BT474 breast cancer cells [7] [10] | G1-S cell cycle arrest; ↓cyclin D1; ↑p27 [10] |
EGFR (HER1) | 92 | A431 epidermoid carcinoma [7] [10] | Inhibition of EGF-dependent proliferation [10] |
HER4 | Comparable to EGFR/HER2 | Not specified [10] | Suppression of heregulin signaling [10] |
T790M-EGFR mutant | <100 | NSCLC models [4] | Overcomes common resistance mutation [4] |
HER2 mutants | Variable | SUMMIT trial [5] [6] | Activity against non-amplified HER2 mutants [5] |
Neratinib demonstrates distinct advantages within the HER TKI class:
The compound exemplifies the evolution of kinase inhibitor design, addressing clinical resistance mechanisms while expanding therapeutic reach to sanctuary sites like the CNS. [3] [4] [5]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7